Cycloheptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound features a cycloheptyl group and a substituted phenyl moiety, which contribute to its unique chemical properties and potential biological activities. The structural composition indicates a significant potential for applications in medicinal chemistry, particularly as a scaffold for drug development.
This compound can be classified under several categories:
The synthesis of Cycloheptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:
The specific reaction conditions (temperature, solvents, catalysts) can vary significantly based on the chosen synthetic route. For example, reactions may be performed under reflux conditions in polar solvents or using microwave-assisted synthesis to enhance yields and reduce reaction times.
The molecular formula of Cycloheptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is , with a molecular weight of approximately 395.45 g/mol. The structure features:
The compound's structural representation can be expressed using SMILES notation: COc1ccc(cc1C1NC(=O)NC(=C1C(=O)Nc1ccc(cc1C)C)C)OC . This notation provides insight into the connectivity and arrangement of atoms within the molecule.
Cycloheptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to optimize yields and selectivity. For instance, protecting groups may be used during synthesis to prevent unwanted side reactions.
The mechanism of action for Cycloheptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully elucidated in available literature but may involve interactions with biological targets such as enzymes or receptors due to its structural similarity to known pharmacophores.
Studies suggest that compounds with similar structures exhibit various biological activities including anti-inflammatory and antimicrobial effects. Further research is necessary to clarify the specific mechanisms at play for this compound.
Cycloheptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is expected to have:
Key chemical properties include:
Cycloheptyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications in:
Given its unique structure and potential biological activities, this compound warrants further investigation for therapeutic applications.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5